molecular formula C9H15N B2893720 2,3-Dicyclopropylazetidine CAS No. 1859457-70-7

2,3-Dicyclopropylazetidine

Cat. No.: B2893720
CAS No.: 1859457-70-7
M. Wt: 137.226
InChI Key: GXXBKVKRUVLOFW-UHFFFAOYSA-N
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Description

2,3-Dicyclopropylazetidine is a chemical compound with the molecular formula C₉H₁₅N It is a four-membered nitrogen-containing heterocycle, specifically an azetidine, with two cyclopropyl groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dicyclopropylazetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper triflate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dicyclopropylazetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2,3-Dicyclopropylazetidine has several applications in scientific research, including:

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without cyclopropyl groups.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

    2,3-Dimethylazetidine: Similar structure but with methyl groups instead of cyclopropyl groups.

Uniqueness: 2,3-Dicyclopropylazetidine is unique due to the presence of two cyclopropyl groups, which impart significant ring strain and unique reactivity compared to other azetidines. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies .

Properties

IUPAC Name

2,3-dicyclopropylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXBKVKRUVLOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNC2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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